![molecular formula C25H20N2O5 B2684673 N-(2-((3,4-dimethylphenyl)carbamoyl)benzofuran-3-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 888457-36-1](/img/structure/B2684673.png)
N-(2-((3,4-dimethylphenyl)carbamoyl)benzofuran-3-yl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
Benzofuran is a heterocyclic compound that consists of a fused benzene and furan ring. It’s found in various natural products and synthetic compounds with a wide range of biological and pharmacological applications . Benzo[d][1,3]dioxole is another component which is a type of methylenedioxybenzene. The specific compound you mentioned seems to be a complex organic molecule that might have been synthesized for specific research purposes.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Detailed structural analysis would typically involve techniques such as NMR, IR, and X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Benzofuran derivatives are known to participate in a variety of chemical reactions due to the presence of the reactive furan ring .Physical And Chemical Properties Analysis
Detailed physical and chemical properties would depend on the exact structure of the compound. Generally, properties such as solubility, melting point, boiling point, etc., can be determined experimentally .Scientific Research Applications
Virtual Screening and Pharmacokinetic Characterization
Virtual screening targeting the urokinase receptor (uPAR) identified compounds structurally related to benzofuran and benzo[d][1,3]dioxole moieties, leading to the synthesis of analogs with significant effects on breast tumor metastasis. These compounds demonstrated the ability to block angiogenesis and inhibit cell growth, with one showing promising pharmacokinetic properties and a reduction in tumor volumes in vivo, making it a potential starting point for the development of new therapeutics (Wang et al., 2011).
Antibacterial Agents
Novel analogs with a benzothiazolyl substituted pyrazol-5-one structure, sharing similarity with benzofuran derivatives, were synthesized and found to display promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These compounds were non-cytotoxic at concentrations effective against bacteria, indicating their potential as antibacterial agents (Palkar et al., 2017).
Synthesis of Nucleoside Analogs
The synthesis of 3-β-d-ribofuranosylpyrazole-1-carboxamide, a nucleoside analog, involved reactions that share synthetic pathways with benzofuran derivatives. Such compounds are valuable in medicinal chemistry for their potential biological activities (Nishimura et al., 1998).
Glucokinase Activator Metabolism Study
Research on the glucokinase activator PF-04937319, which includes a benzofuran moiety, provided insights into its metabolism, highlighting the importance of understanding metabolic pathways for drug development. This study underscores the relevance of benzofuran derivatives in pharmacokinetics and drug metabolism studies (Kamimura et al., 2017).
Antimicrobial and Antioxidant Activities
Compounds synthesized from 2-amino-5,6-dimethyl-1H-benzimidazole with carboxamide substitutions demonstrated antimicrobial and antioxidant activities. This research points to the broad potential of benzimidazole and, by extension, related benzofuran compounds in developing new antimicrobial and antioxidant agents (Sindhe et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-[(3,4-dimethylphenyl)carbamoyl]-1-benzofuran-3-yl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O5/c1-14-7-9-17(11-15(14)2)26-25(29)23-22(18-5-3-4-6-19(18)32-23)27-24(28)16-8-10-20-21(12-16)31-13-30-20/h3-12H,13H2,1-2H3,(H,26,29)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIHAXEFSSZFQDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC5=C(C=C4)OCO5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((3,4-dimethylphenyl)carbamoyl)benzofuran-3-yl)benzo[d][1,3]dioxole-5-carboxamide |
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